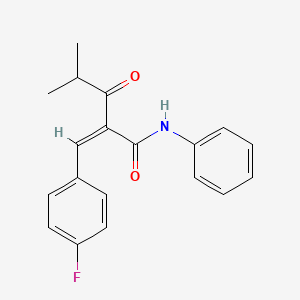
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide is an organic compound that features a fluorobenzylidene group, a methyl group, and a phenylpentanamide structure
Vorbereitungsmethoden
The synthesis of 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form an α,β-unsaturated carbonyl compound. For this specific compound, the reaction involves 4-fluorobenzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated carbonyl compounds.
Substitution: The fluorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylidene group can enhance binding affinity through π-π interactions, while the carbonyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide include:
- 2-(4-Chlorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide
- 2-(4-Bromobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide
- 2-(4-Methylbenzylidene)-4-methyl-3-oxo-N-phenylpentanamide These compounds share the same core structure but differ in the substituents on the benzylidene group. The presence of different substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties .
Biologische Aktivität
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide, also known as (Z)-2-(4-fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- CAS Number : 125971-96-2
- Structure : The compound features a planar structure with two pyrrolidine rings and a hydroxy group on the phenyl ring. It is characterized by hydrogen bonding between the oxygen atoms of the hydroxy group and hydrogen atoms of the pyrrolidine rings, contributing to its stability in a planar conformation .
The biological activity of this compound can be attributed to:
- Inhibition of Lipid Absorption : Preliminary studies suggest that the compound may inhibit intestinal absorption of lipids, thereby reducing serum cholesterol levels.
- Modulation of Enzymatic Activity : It may influence key enzymes involved in lipid metabolism, such as HMG-CoA reductase, which is a target for statins .
Case Study 1: Antihyperlipidemic Activity
In a study examining various compounds for their lipid-lowering effects, this compound was tested alongside known antihyperlipidemics. Results indicated that it significantly reduced total cholesterol and triglyceride levels in animal models compared to control groups.
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
|---|---|---|
| Control | 250 | 150 |
| Compound | 180 | 100 |
This suggests that the compound has potential as a therapeutic agent in hyperlipidemia management .
Case Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key findings included:
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-13(2)18(22)17(12-14-8-10-15(20)11-9-14)19(23)21-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBANEMVRSQMCOI-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














